Aqueous Solubility Advantage of the Sodium Salt Form Over the Parent Free Acid for Biological Assay Compatibility
Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate demonstrates measurable aqueous solubility (described as 'Slightly' soluble in water per vendor datasheet), while the parent free acid (CAS 99066-76-9) has a computed XLogP3 of 1.3, indicating moderate lipophilicity consistent with lower aqueous solubility . The free acid requires a hydrogen bond donor for solvation and has a higher crystal lattice energy reflected in its melting point of 223–226 °C versus the sodium salt's decomposition point above 204 °C . This salt-form solubility advantage is a well-established pharmaceutical principle: sodium salts of carboxylic acids consistently exhibit faster dissolution rates and higher apparent aqueous solubility compared to their corresponding free acid forms in aqueous diffusion layers [1]. For researchers preparing compound stock solutions for biochemical or cell-based assays, this difference translates directly to reduced DMSO requirement and improved aqueous compatibility.
| Evidence Dimension | Aqueous solubility profile and lipophilicity |
|---|---|
| Target Compound Data | Sodium salt: 'Slightly' soluble in water; hygroscopic solid; DMSO (Sparingly, Heated, Sonicated); m.p. >204 °C (dec.) |
| Comparator Or Baseline | Free acid (CAS 99066-76-9): XLogP3 = 1.3; m.p. = 223–226 °C; solid at 20 °C |
| Quantified Difference | XLogP3 difference: sodium salt (ionized, more polar) vs. free acid XLogP3 1.3; melting point difference: sodium salt decomposes above 204 °C vs. free acid melts at 223–226 °C |
| Conditions | Physicochemical property comparison at standard ambient conditions; XLogP3 computed via PubChem; melting points from vendor certificate of analysis |
Why This Matters
Improved aqueous solubility of the sodium salt directly reduces reliance on organic co-solvents in biological assay preparation, minimizing solvent-induced artifacts in cell-based and biochemical screening.
- [1] Serajuddin, A.T.M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev. 2007, 59, 603–616. DOI: 10.1016/j.addr.2007.05.010 View Source
